

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Octyldodecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyldodecan-1-ol is a branched-chain primary fatty alcohol, often referred to as a Guerbet alcohol. It is a clear, colorless to yellowish, odorless oily liquid at room temperature.[1][2] Due to its unique properties, including a low melting point, low volatility, and excellent emollient and solvent characteristics, it is a widely utilized excipient in the pharmaceutical and cosmetic industries.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of 2-octyldodecan-1-ol, detailed experimental protocols for their determination, and its applications in drug development, particularly in topical formulations.

Physicochemical Properties

The key physicochemical properties of 2-octyldodecan-1-ol are summarized in the tables below. These properties make it a versatile ingredient for various formulations.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Name	2-Octyldodecan-1-ol	[1]
CAS Number	5333-42-6	[4]
Molecular Formula	C20H42O	[4]
Molecular Weight	298.55 g/mol	[4]
Appearance	Clear, colorless to yellowish, oily liquid	[1]
Melting Point	-1 to 1 °C	[3][5]
Boiling Point	234-238 °C at 33 mmHg	[3][5]
Density	0.838 g/mL at 25 °C	[3][5]
Refractive Index	n20/D 1.453 - 1.4555	[3][6]
Viscosity	58 - 64 mPa·s at 20 °C	[6]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Reference(s)
Solubility in Water	Practically insoluble (e.g., 0.001745 mg/L at 25°C)	[3][4]
Solubility in Organic Solvents	Miscible with ethanol (96%)	[3]
logP (Octanol/Water)	~8.8 - 9.2 (estimated)	[4]
Vapor Pressure	~0.000001 mmHg at 25 °C (estimated)	[4]
Flash Point	113 °C	[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-octyldodecan-1-ol are outlined below. These are generalized standard procedures applicable to long-chain

fatty alcohols.

Melting Point Determination (Capillary Method)

The melting point of 2-octyldodecan-1-ol, which is near room temperature, can be accurately determined using a standard melting point apparatus.

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed).
- Procedure:
 - A small amount of the liquid sample is cooled until solid and then introduced into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[7]
 - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][8] For a pure substance like 2-octyldodecan-1-ol, this range should be narrow.

Density Determination (Pycnometer Method)

The density of this viscous liquid can be determined using a pycnometer, which allows for precise volume measurement. The ASTM D1481 standard is a relevant method for viscous materials.[5]

- Apparatus: Bingham or Lipkin bicapillary pycnometer, thermostatic bath, analytical balance.
- Procedure:
 - The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
 - It is then calibrated using a reference liquid of known density (e.g., distilled water) at the target temperature (25 °C) to determine its exact volume.

- The pycnometer is filled with 2-octyldodecan-1-ol, avoiding air bubbles.
- The filled pycnometer is placed in a thermostatic bath to equilibrate at 25 °C.[4]
- The pycnometer is removed, carefully cleaned on the outside, and weighed.
- The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Determination

The refractive index is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.

- Apparatus: Abbé or Butyro refractometer with a thermostatically controlled water bath.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[9]
 - The temperature of the instrument's prisms is maintained at 20 °C using the circulating water bath.[10]
 - A few drops of 2-octyldodecan-1-ol are placed on the lower prism.[10]
 - The prisms are closed, and the sample is allowed to equilibrate for a few minutes.
 - The light source is adjusted to get a clear reading, and the refractive index is recorded from the instrument's scale.[10]

Viscosity Determination (Capillary Viscometer)

The viscosity, a measure of a fluid's resistance to flow, is a critical parameter for formulation development.

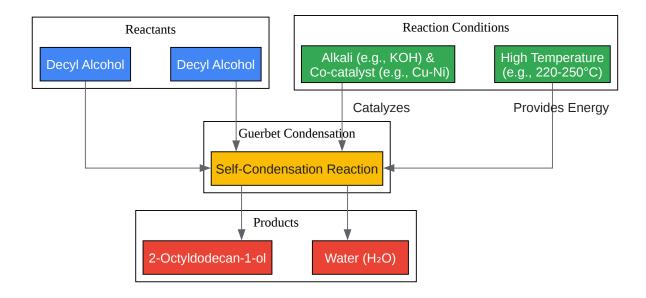
Apparatus: Ubbelohde or similar glass capillary viscometer, thermostatic bath, stopwatch.
 [11]

• Procedure:

- The viscometer is filled with a precise amount of 2-octyldodecan-1-ol.
- The viscometer is placed vertically in a thermostatic bath and allowed to equilibrate at 20
 °C.
- The liquid is drawn up through the capillary to a point above the upper timing mark.
- The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately with a stopwatch.[11]
- The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems, including skin permeation. The slow-stirring method combined with an appropriate analytical technique is a gold standard for hydrophobic compounds.[3]


- Apparatus: Stirring plate, flasks, analytical equipment (e.g., GC-MS or HPLC).
- Procedure:
 - High-purity 1-octanol and water are pre-saturated with each other.
 - A known amount of 2-octyldodecan-1-ol is dissolved in the octanol phase.
 - The octanol and water phases are combined in a flask and stirred slowly for an extended period (24-48 hours) to reach equilibrium without forming an emulsion.[3]
 - After stirring, the mixture is allowed to stand for phase separation.
 - Aliquots are carefully taken from both the octanol and water phases.

- The concentration of 2-octyldodecan-1-ol in each phase is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[12]

Synthesis of 2-Octyldodecan-1-ol

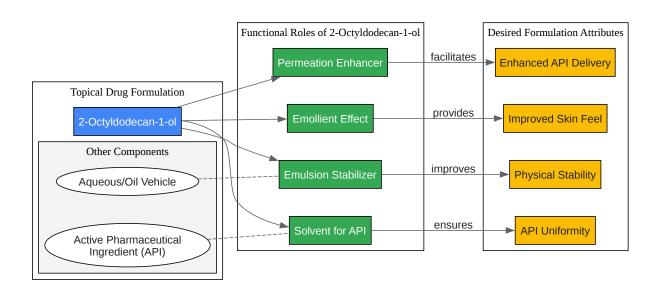
2-Octyldodecan-1-ol is commercially produced via the Guerbet condensation of a primary alcohol, specifically decyl alcohol.[1][2]

Click to download full resolution via product page

Caption: Guerbet condensation synthesis of 2-octyldodecan-1-ol.

The reaction involves the dimerization of two molecules of decyl alcohol at high temperatures in the presence of a catalyst, typically an alkali like potassium hydroxide and a co-catalyst, to yield the branched C20 alcohol and a molecule of water.[2]

Applications in Drug Development


2-Octyldodecan-1-ol is a valuable excipient in pharmaceutical formulations, particularly for topical and dermal drug delivery. Its primary functions stem from its physicochemical properties.

- Emollient: It imparts a smooth, soft feel to the skin, which is desirable in creams and lotions.

 This property helps to improve patient compliance.[13]
- Solvent: Its excellent solvent properties are utilized to dissolve active pharmaceutical ingredients (APIs), especially lipophilic ones, ensuring their uniform distribution within the formulation.[14]
- Emulsion Stabilizer: In creams and lotions (oil-in-water or water-in-oil emulsions), it functions as a co-emulsifier and stabilizer, preventing the separation of oil and water phases.[13]
- Viscosity-Modifying Agent: It can be used to adjust the viscosity of formulations, affecting their spreadability and residence time on the skin.
- Skin Permeation Enhancer: Studies suggest that 2-octyldodecan-1-ol can act as a dermal permeation enhancer. Its long, branched alkyl chain can disrupt the highly ordered structure of the stratum corneum lipids, thereby facilitating the penetration of APIs into deeper skin layers.

The following diagram illustrates the multifaceted role of 2-octyldodecan-1-ol in a topical drug formulation.

Click to download full resolution via product page

Caption: Functional roles of 2-octyldodecan-1-ol in a topical formulation.

Safety and Regulatory Information

2-Octyldodecan-1-ol is widely used in cosmetics and topical pharmaceuticals and is generally regarded as a nontoxic and non-irritant material at the concentrations typically employed as an excipient. It is stable to hydrolysis and can be used over a wide pH range. As with any excipient, formulation-specific safety and compatibility studies are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. OCTYLDODECANOL Ataman Kimya [atamanchemicals.com]
- 2. EP0089569B2 Process for preparation of guerbet alcohols Google Patents [patents.google.com]
- 3. determining-octanol-water-partition-coefficients-for-extremely-hydrophobic-chemicals-by-combining-slow-stirring-and-solid-phase-microextraction Ask this paper | Bohrium [bohrium.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D1481 Density and Relative Density (Specific Gravity) of Viscous Materials -Articles - New Prosper [sdruav.com]
- 6. DENSITY AND RELATIVE DENSITY OF VISCOUS MATERIALS BY BINGHAM PYCNOMETER: ASTM D1 Articles New Prosper [sdruav.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. vishalfoodtech.com [vishalfoodtech.com]
- 11. Ask this paper | Bohrium [bohrium.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. skinethix.com [skinethix.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2-Octyldodecan-1-ol]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b047717#physicochemical-properties-of-2-octyldodecan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com